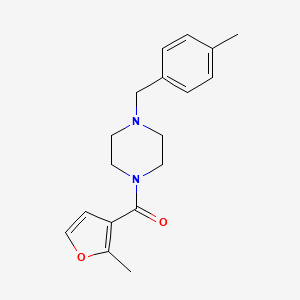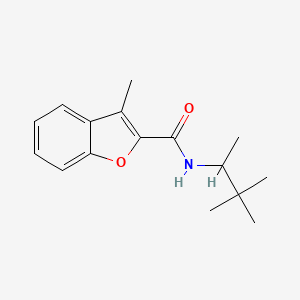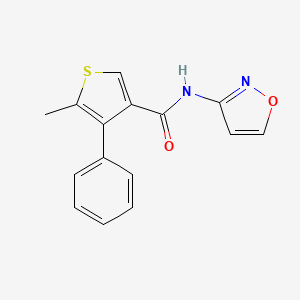
4-tert-butyl-N-(5-methyl-3-isoxazolyl)cyclohexanecarboxamide
Vue d'ensemble
Description
4-tert-butyl-N-(5-methyl-3-isoxazolyl)cyclohexanecarboxamide, also known as A-84543, is a synthetic compound that belongs to the class of opioids. It was first synthesized by Abbott Laboratories in the early 1990s as a potential analgesic drug. However, due to its limited efficacy and unfavorable side effect profile, it was never developed for clinical use. Despite this, A-84543 has been extensively studied for its mechanism of action and potential applications in scientific research.
Mécanisme D'action
4-tert-butyl-N-(5-methyl-3-isoxazolyl)cyclohexanecarboxamide acts as a selective agonist for the delta opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. Activation of the delta opioid receptor by 4-tert-butyl-N-(5-methyl-3-isoxazolyl)cyclohexanecarboxamide leads to the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in the hyperpolarization of neurons and the inhibition of neurotransmitter release. This leads to the modulation of pain perception and other physiological processes.
Biochemical and Physiological Effects:
4-tert-butyl-N-(5-methyl-3-isoxazolyl)cyclohexanecarboxamide has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to have antidepressant and anxiolytic effects in various animal models of depression and anxiety. 4-tert-butyl-N-(5-methyl-3-isoxazolyl)cyclohexanecarboxamide has been shown to have anticonvulsant effects in animal models of epilepsy. It has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-tert-butyl-N-(5-methyl-3-isoxazolyl)cyclohexanecarboxamide in lab experiments is its high selectivity for the delta opioid receptor, which allows for the specific modulation of this receptor without affecting other opioid receptors. Another advantage is its relatively long half-life, which allows for sustained effects in animal models. However, 4-tert-butyl-N-(5-methyl-3-isoxazolyl)cyclohexanecarboxamide has limited efficacy in some animal models of pain and addiction, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of 4-tert-butyl-N-(5-methyl-3-isoxazolyl)cyclohexanecarboxamide and the delta opioid receptor. One area of research is the development of more selective and potent delta opioid receptor agonists for potential clinical use. Another area of research is the study of the role of delta opioid receptors in addiction and the development of novel treatments for drug addiction. Additionally, the role of delta opioid receptors in other physiological and pathological processes, such as inflammation and cancer, is an area of active research.
Applications De Recherche Scientifique
4-tert-butyl-N-(5-methyl-3-isoxazolyl)cyclohexanecarboxamide has been used extensively in scientific research as a tool to study the opioid system. It has been shown to have high affinity and selectivity for the delta opioid receptor, which is involved in pain modulation, mood regulation, and addiction. 4-tert-butyl-N-(5-methyl-3-isoxazolyl)cyclohexanecarboxamide has been used to study the role of delta opioid receptors in various physiological and pathological processes, including pain, depression, anxiety, and drug addiction.
Propriétés
IUPAC Name |
4-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10-9-13(17-19-10)16-14(18)11-5-7-12(8-6-11)15(2,3)4/h9,11-12H,5-8H2,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUSCWSCZVXABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCC(CC2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4179865.png)
![2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4179877.png)

![2-{4-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4179884.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4179887.png)
![N-[3-(4-morpholinyl)propyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4179892.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide](/img/structure/B4179912.png)
![2,4-dichloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4179926.png)

![2-(3-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4179964.png)
![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B4179973.png)
![3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4179980.png)
![8-(tetrahydro-2-furanylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4179981.png)